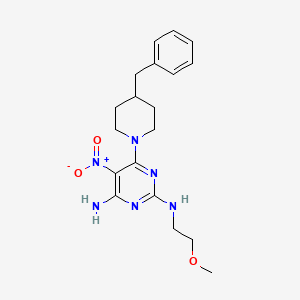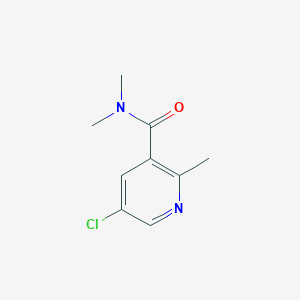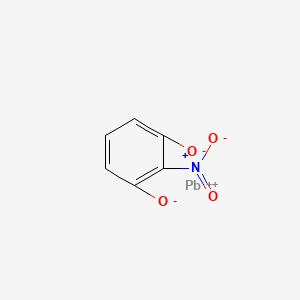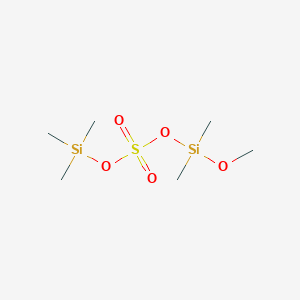![molecular formula C17H19N3O3 B14152974 8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile CAS No. 304873-22-1](/img/structure/B14152974.png)
8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
The synthesis of 8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol, followed by treatment with excess phosphorus pentasulfide (P2S5) in anhydrous toluene. The resulting thioamide is then oxidized with potassium ferricyanide in an alkaline medium .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, such as nitration, bromination, formylation, and acylation.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and acetic anhydride for acylation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of complex organic compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of 8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The furan and pyridine rings can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar compounds include other heterocyclic compounds with furan and pyridine rings. Some examples are:
8-(Furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole: This compound also features a furan ring and undergoes similar electrophilic substitution reactions.
3-(Furan-2-yl)propenoic acid: This compound is used in the synthesis of furo[3,2-c]pyridin-4(5H)-one.
The uniqueness of 8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
304873-22-1 |
|---|---|
Formule moléculaire |
C17H19N3O3 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
8-(furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C17H19N3O3/c1-17(2)8-11-12(9-18)16(19-5-6-21)20-15(13(11)10-23-17)14-4-3-7-22-14/h3-4,7,21H,5-6,8,10H2,1-2H3,(H,19,20) |
Clé InChI |
DCYQNEWXJCGFSI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(CO1)C(=NC(=C2C#N)NCCO)C3=CC=CO3)C |
Solubilité |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B14152901.png)
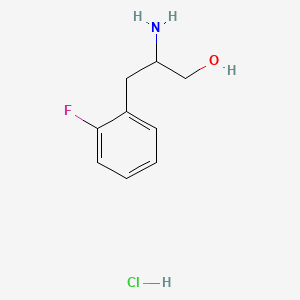
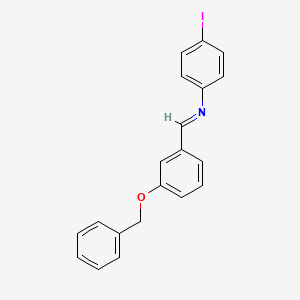
![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)
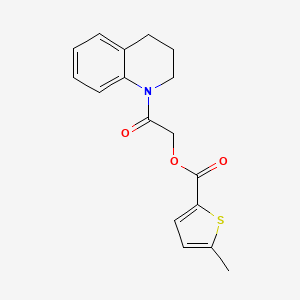
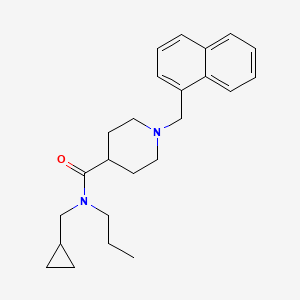

![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)
